2-cyclohexyl-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide
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Overview
Description
2-cyclohexyl-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide is an organic compound with a complex structure that includes a cyclohexyl group, a hydroxy group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclohexylamine with 2-bromo-2-(4-(trifluoromethyl)phenyl)ethanol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can help to optimize reaction conditions, reduce waste, and improve overall yield.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
2-cyclohexyl-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular pathways.
Medicine: Researchers may investigate its potential as a pharmaceutical agent, particularly for its interactions with specific molecular targets.
Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and trifluoromethyl group may play key roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide: This compound shares the trifluoromethylphenyl group but has a cyano group instead of a hydroxy group.
Cyclohexylamine derivatives: Compounds with a cyclohexylamine backbone may have similar properties and applications.
Uniqueness
2-cyclohexyl-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both a hydroxy group and a trifluoromethyl group can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-cyclohexyl-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO2/c18-17(19,20)14-8-6-13(7-9-14)15(22)11-21-16(23)10-12-4-2-1-3-5-12/h6-9,12,15,22H,1-5,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYQHOHPDODAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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